Ethyl 2-(4-bromophenyl)imidazo[2,1-b][1,3]benzothiazole-7-carboxylate
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Overview
Description
Ethyl 2-(4-bromophenyl)imidazo[2,1-b]benzothiazole-7-carboxylate is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the imidazo[2,1-b]benzothiazole family, known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-bromophenyl)imidazo[2,1-b]benzothiazole-7-carboxylate typically involves the cyclization of 2-aminobenzothiazole with ethyl 2-chloro-3-oxobutanoate under reflux conditions in a solvent such as 1,4-dioxane . This reaction produces the desired imidazo[2,1-b]benzothiazole derivative, which can be further functionalized to introduce the 4-bromophenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and catalyst-free conditions can also be explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-bromophenyl)imidazo[2,1-b]benzothiazole-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization: Further cyclization reactions can lead to more complex fused ring systems.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Ethyl 2-(4-bromophenyl)imidazo[2,1-b]benzothiazole-7-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-bromophenyl)imidazo[2,1-b]benzothiazole-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes critical for the survival of pathogens or cancer cells, thereby exerting its antimicrobial or anticancer effects. Molecular docking studies have shown that this compound can bind to active sites of enzymes, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidines: Known for their wide range of applications in medicinal chemistry.
Benzo[d]imidazo[2,1-b]thiazole derivatives: Exhibiting significant antimicrobial and anticancer activities.
Indole derivatives: Displaying diverse biological activities, including anti-inflammatory and analgesic properties.
Uniqueness
Ethyl 2-(4-bromophenyl)imidazo[2,1-b]benzothiazole-7-carboxylate stands out due to its unique structural features, which confer specific biological activities not commonly found in other similar compounds. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C18H13BrN2O2S |
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Molecular Weight |
401.3 g/mol |
IUPAC Name |
ethyl 2-(4-bromophenyl)imidazo[2,1-b][1,3]benzothiazole-6-carboxylate |
InChI |
InChI=1S/C18H13BrN2O2S/c1-2-23-17(22)12-5-8-15-16(9-12)24-18-20-14(10-21(15)18)11-3-6-13(19)7-4-11/h3-10H,2H2,1H3 |
InChI Key |
KTTKZLIIDLNJMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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